molecular formula C9H5Cl4N B12120468 Benzenecarboximidoyl chloride, N-(trichloroethenyl)-

Benzenecarboximidoyl chloride, N-(trichloroethenyl)-

Cat. No.: B12120468
M. Wt: 268.9 g/mol
InChI Key: XFEMXTRINYBLTD-ZSOIEALJSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the sources I consulted.
  • industrial production methods likely involve chlorination reactions of appropriate precursors.
  • Chemical Reactions Analysis

    • Benzenecarboximidoyl chloride, N-(trichloroethenyl)- can undergo various reactions:

        Substitution reactions: It may react with nucleophiles (such as amines) to form substituted derivatives.

        Oxidation and reduction reactions: These transformations can modify the functional groups attached to the benzene ring.

    • Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., chlorine), and reducing agents (e.g., hydrides).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity.

      Medicine: May have applications in drug discovery.

      Industry: Used in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of research.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or similar compounds in the available sources.
    • Further research would be needed to explore its uniqueness and related compounds.

    Remember that this information is based on the available data, and further scientific investigation may provide additional insights.

    Properties

    Molecular Formula

    C9H5Cl4N

    Molecular Weight

    268.9 g/mol

    IUPAC Name

    (Z)-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride

    InChI

    InChI=1S/C9H5Cl4N/c10-7(11)9(13)14-8(12)6-4-2-1-3-5-6/h1-5H/b14-8-

    InChI Key

    XFEMXTRINYBLTD-ZSOIEALJSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)/C(=N/C(=C(Cl)Cl)Cl)/Cl

    Canonical SMILES

    C1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl

    Origin of Product

    United States

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